[2-(Pyridin-4-yl)phenyl]methanamine
Overview
Description
“[2-(Pyridin-4-yl)phenyl]methanamine” is a chemical compound with the molecular formula C12H12N2 . It has a molecular weight of 184.24 . The compound is typically stored in a dark place under an inert atmosphere at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of pyridin-2-yl-methylamine derivatives involves the reduction amination of cyanohydrins . This process is characterized by the reaction of a cyanohydrin of a certain formula with a pyridin-2-yl-methylamine of another formula .Molecular Structure Analysis
The molecular structure of “this compound” consists of a total of 30 bonds, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aliphatic), and 1 Pyrimidine .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 184.24 . The physical form of the compound can be liquid, solid, or semi-solid . The storage temperature is typically 2-8°C in a dark place under an inert atmosphere .Scientific Research Applications
Catalytic Applications
[2-(Pyridin-4-yl)phenyl]methanamine derivatives have been synthesized and shown to undergo C–H bond activation to form unsymmetrical NCN′ pincer palladacycles. These palladacycles have been characterized in the solid state and demonstrated good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes involving this compound and its derivatives have been synthesized and their photocytotoxic properties examined. These complexes have shown unprecedented photocytotoxicity in red light to give low IC50 values in various cell lines, indicating their potential use in cancer therapy and cellular imaging (Basu et al., 2014).
Schiff Bases Synthesis and Anticonvulsant Activity
Schiff bases of 3-aminomethyl pyridine, which are structurally related to this compound, have been synthesized and screened for anticonvulsant activity. Several compounds were observed to exhibit significant seizures protection, indicating their potential in anticonvulsant therapy (Pandey & Srivastava, 2011).
Synthesis of Polydentate Ligands and Photophysical Studies
Polydentate ligands involving this compound have been synthesized and characterized. These ligands have shown interesting photophysical behaviors, indicating their potential applications in materials science and photophysical research (Li Ping-hua, 2010).
Antiosteoclast Activity
A new family of compounds including this compound has been synthesized and shown to exhibit moderate to high antiosteoclast and osteoblast activity, indicating their potential in treating bone-related diseases (Reddy et al., 2012).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various protein kinases . Protein kinases play a crucial role in cellular processes such as cell division, growth, and death .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit protein kinases . They do this by binding to the kinase, thereby preventing it from phosphorylating other proteins and disrupting the signaling pathways within the cell .
Biochemical Pathways
Given its potential interaction with protein kinases, it can be inferred that it may affect various signaling pathways within the cell . These pathways regulate a wide range of cellular processes, including cell growth, division, and death .
Pharmacokinetics
Understanding these properties is crucial as they determine the drug’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been found to inhibit protein kinases, which can disrupt cellular signaling pathways and potentially lead to the death of the cell .
Properties
IUPAC Name |
(2-pyridin-4-ylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-8H,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRIZYIWZAIKAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680243 | |
Record name | 1-[2-(Pyridin-4-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870063-39-1 | |
Record name | 1-[2-(Pyridin-4-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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